Dovitinib-d8 is classified as a chemical compound with the CAS number 1246819-84-0, and it is primarily utilized in research settings. Its deuterated form serves as a tracer in pharmacological studies, enabling researchers to track the compound's behavior in biological systems without altering its pharmacodynamic properties significantly .
The synthesis of dovitinib-d8 involves the incorporation of deuterium into the original dovitinib structure. This process typically includes:
The technical details of these methods can vary based on the specific synthetic route chosen by researchers, but they generally aim to maintain the structural integrity and biological activity of the original compound while enhancing its analytical properties .
The molecular structure of dovitinib-d8 retains the core framework of dovitinib, with deuterium atoms replacing specific hydrogen atoms. The molecular formula can be represented as C_19H_17D_8N_4O_3S, where the "D" indicates the presence of deuterium.
This isotopic labeling plays a crucial role in enhancing mass spectrometry detection sensitivity and specificity in pharmacokinetic studies .
Dovitinib-d8 can undergo similar chemical reactions as its non-deuterated counterpart. Key reactions include:
Technical details regarding these reactions often involve using advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) to monitor reaction progress and product formation .
The mechanism of action for dovitinib-d8 mirrors that of dovitinib. It primarily functions by inhibiting receptor tyrosine kinases involved in tumor growth and angiogenesis:
Data from studies indicate that dovitinib-d8 effectively reduces tumor growth in preclinical models, supporting its utility in cancer research .
Dovitinib-d8 exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications, particularly in drug development and pharmacokinetic studies .
Dovitinib-d8 finds applications primarily in scientific research, including:
Dovitinib-d8 is a deuterated isotopologue of the multi-targeted tyrosine kinase inhibitor Dovitinib (TKI-258, CHIR-258), where eight hydrogen atoms are replaced by deuterium (²H or D). The parent compound, Dovitinib, has the chemical name 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1,2-dihydroquinolin-2-one and a molecular formula of C₂₁H₂₁FN₆O [1] [5]. In Dovitinib-d8, deuterium atoms are specifically incorporated at the four methylene groups (-CH₂-) of the piperazine ring, resulting in a -d₈ designation and a molecular formula of C₂₁H₁₃D₈FN₆O [2] [6]. This modification increases the molecular weight from 392.438 g/mol (Dovitinib) to 400.48 g/mol (Dovitinib-d8) [2].
The structural integrity of the pharmacologically active scaffold—comprising a 4-aminoquinolin-2-one core linked to a benzimidazole group—remains unaltered (Figure 1) [5]. Deuterium substitution occurs at metabolically stable sites, minimizing alterations to steric and electronic properties while enhancing metabolic stability for research applications [2] [6].
Table 1: Structural Comparison of Dovitinib and Dovitinib-d8
Property | Dovitinib | Dovitinib-d8 |
---|---|---|
Molecular Formula | C₂₁H₂₁FN₆O | C₂₁H₁₃D₈FN₆O |
CAS Number | 405169-16-6 | 1246819-84-0 |
Average Molecular Weight | 392.438 g/mol | 400.48 g/mol |
Deuteration Sites | N/A | Piperazine methylene |
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) of Dovitinib-d8 shows a protonated molecular ion [M+H]+ at m/z 401.48, compared to m/z 393.44 for non-deuterated Dovitinib [2]. The 8 Da shift confirms deuteration at eight sites. Characteristic fragmentation patterns include:
Table 2: Key Mass Spectrometry Fragments of Dovitinib-d8
Fragment Ion (m/z) | Proposed Assignment |
---|---|
401.48 | [M+H]+ (Base Peak) |
383.45 | [M+H-H₂O]+ |
366.42 | [M+H-C₂D₈N₂]+ |
230.12 | Quinoline-benzimidazole fragment |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy reveals the absence of signals between 2.5–3.5 ppm, corresponding to the methylene protons of the piperazine ring in non-deuterated Dovitinib [6]. Key residual proton signals include:
¹³C-NMR and 2D spectra (HSQC, HMBC) confirm structural integrity, with carbon shifts consistent with deuteration-induced isotopic effects (<0.1 ppm deviations) [6].
Infrared (IR) Spectroscopy
IR spectra exhibit signature stretches identical to non-deuterated Dovitinib:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7